![molecular formula C11H18O3 B14390828 (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid CAS No. 89789-35-5](/img/structure/B14390828.png)
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid is a chemical compound with the molecular formula C11H18O3. It is characterized by a spirocyclic structure, which includes a nonane ring fused to a carboxylic acid group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to its stability and binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1-acetic acid: Similar structure but lacks the hydroxyl group.
Spiro[4.4]nonane-1-carboxylic acid: Similar structure with a carboxylic acid group but no hydroxyl group.
Uniqueness
(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group within a spirocyclic framework.
Properties
CAS No. |
89789-35-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(4-hydroxyspiro[4.4]nonan-4-yl)acetic acid |
InChI |
InChI=1S/C11H18O3/c12-9(13)8-11(14)7-3-6-10(11)4-1-2-5-10/h14H,1-8H2,(H,12,13) |
InChI Key |
VSMZCXODVITSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
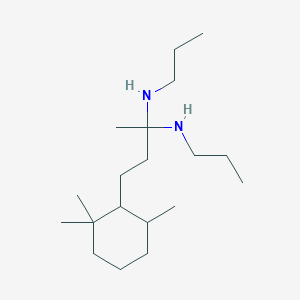
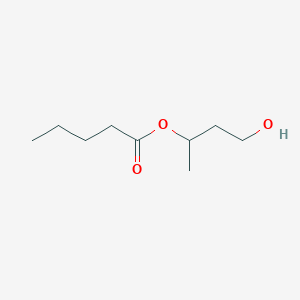
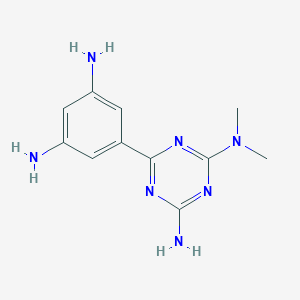
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
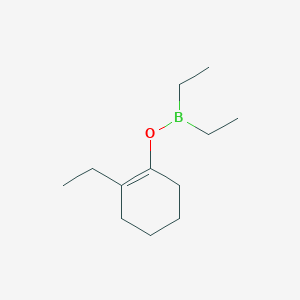
![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
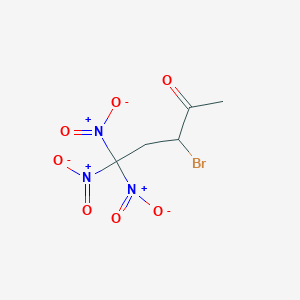
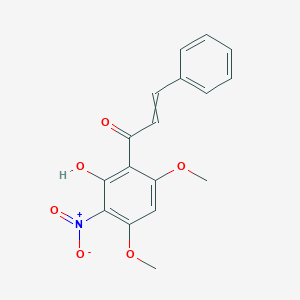
![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
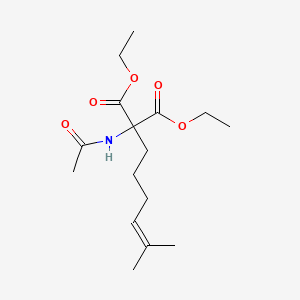
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
